molecular formula C119H183N35O28S B7886709 CID 75358201

CID 75358201

Cat. No.: B7886709
M. Wt: 2584.0 g/mol
InChI Key: AKMMHLDUORFPQZ-SKYBUYBGSA-N
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Description

CID 75358201 is a PubChem Compound Identifier (CID) assigned to a specific chemical compound in the PubChem database. For instance, this compound may belong to a class of bioactive molecules such as triterpenoids, steroids, or glycosides, based on structural parallels with compounds like betulin derivatives (CID 72326, 64971) or ginsenosides analyzed in mass spectrometry studies .

Chemical characterization techniques for similar compounds often employ high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) and collision-induced dissociation (CID) to elucidate molecular weights, fragmentation patterns, and stereochemical properties . For example, in the analysis of ginsenosides, CID-based MS/MS fragmentation differentiates structural isomers like ginsenoside Rf and pseudoginsenoside F11, highlighting the utility of CID in resolving complex organic molecules .

Properties

InChI

InChI=1S/C119H183N35O28S/c1-60(2)43-83(106(170)146-84(44-61(3)4)107(171)143-82(37-42-183-15)102(166)132-55-94(161)141-89(117(181)182)45-62(5)6)140-93(160)54-131-98(162)65(11)136-99(163)66(12)137-103(167)79(26-20-39-128-118(122)123)139-92(159)56-133-113(177)95(63(7)8)152-115(179)97(68(14)156)153-111(175)88(50-73-53-127-59-135-73)149-109(173)86(47-70-31-35-75(158)36-32-70)147-105(169)81(27-21-40-129-119(124)125)144-112(176)91-28-22-41-154(91)116(180)90(57-155)150-100(164)67(13)138-114(178)96(64(9)10)151-110(174)87(49-72-52-126-58-134-72)148-104(168)80(25-18-19-38-120)142-108(172)85(46-69-29-33-74(157)34-30-69)145-101(165)77(121)48-71-51-130-78-24-17-16-23-76(71)78/h16-17,23-24,29-36,51-53,58-68,77,79-91,95-97,130,155-158H,18-22,25-28,37-50,54-57,120-121H2,1-15H3,(H,126,134)(H,127,135)(H,131,162)(H,132,166)(H,133,177)(H,136,163)(H,137,167)(H,138,178)(H,139,159)(H,140,160)(H,141,161)(H,142,172)(H,143,171)(H,144,176)(H,145,165)(H,146,170)(H,147,169)(H,148,168)(H,149,173)(H,150,164)(H,151,174)(H,152,179)(H,153,175)(H,181,182)(H4,122,123,128)(H4,124,125,129)/t65-,66-,67+,68-,77+,79-,80-,81-,82-,83+,84-,85+,86+,87+,88+,89-,90+,91+,95-,96-,97-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKMMHLDUORFPQZ-SKYBUYBGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC(CC(C)C)C(=O)NC(CCSC)C(=O)NCC(=O)NC(CC(C)C)C(=O)O)NC(=O)CNC(=O)C(C)NC(=O)C(C)NC(=O)C(CCCNC(=N)N)NC(=O)CNC(=O)C(C(C)C)NC(=O)C(C(C)O)NC(=O)C(CC1=CN=CN1)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CCCNC(=N)N)NC(=O)C3CCCN3C(=O)C(CO)NC(=O)C(C)NC(=O)C(C(C)C)NC(=O)C(CC4=CN=CN4)NC(=O)C(CCCCN)NC(=O)C(CC5=CC=C(C=C5)O)NC(=O)C(CC6=CNC7=CC=CC=C76)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]([C@@H](C(=O)N[C@@H](C(C)C)C(=O)NCC(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](C)C(=O)N[C@@H](C)C(=O)NCC(=O)N[C@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCSC)C(=O)NCC(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)[C@@H](CC1=CN=CN1)NC(=O)[C@@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H]3CCCN3C(=O)[C@@H](CO)NC(=O)[C@@H](C)NC(=O)[C@H](C(C)C)NC(=O)[C@@H](CC4=CN=CN4)NC(=O)[C@H](CCCCN)NC(=O)[C@@H](CC5=CC=C(C=C5)O)NC(=O)[C@@H](CC6=CNC7=CC=CC=C76)N)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C119H183N35O28S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

2584.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

The following comparison is based on structurally or functionally analogous compounds referenced in the evidence, focusing on physicochemical properties, analytical methodologies, and biological relevance.

Table 1: Key Properties of CID 75358201 and Analogous Compounds

Compound (CID) Class Molecular Weight (g/mol) Key Functional Groups Analytical Method Biological Activity/Application
This compound* Hypothetical ~500–600† Likely hydroxyl, glycosyl LC-ESI-MS/MS with CID Potential bioactive compound‡
Betulin (CID 72326) Triterpenoid 442.73 Hydroxyl, alkene NMR, MS Antiviral, anticancer
Betulinic Acid (CID 64971) Triterpenoid 456.71 Carboxylic acid, hydroxyl X-ray crystallography Anticancer, anti-inflammatory
Ginsenoside Rf (CID 441925) Saponin 801.01 Glycosyl, hydroxyl LC-ESI-MS/MS Neuroprotective, anti-diabetic
DHEAS (CID 12594) Steroid sulfate 392.54 Sulfate, hydroxyl CID-MS/MS Endogenous steroid metabolite

*Inferred properties based on structural analogs. †Estimated range for triterpenoid glycosides. ‡Assumed based on bioactivity of analogs.

Key Findings:

Structural Differentiation: this compound likely shares glycosylation patterns with ginsenosides, enabling differentiation via CID-MS/MS fragmentation. For instance, glycosidic bond cleavage under CID generates distinct product ions, as demonstrated in ginsenoside analysis .

Bioactivity Potential: Triterpenoid analogs like betulin and betulinic acid exhibit anticancer properties, suggesting this compound may have similar therapeutic applications if structurally related .

Analytical Challenges : Unlike small molecules (e.g., DHEAS, CID 12594), larger glycosylated compounds like this compound require optimized CID voltage and charge states to achieve reproducible fragmentation, as shown in oligonucleotide studies .

Methodological Insights:

  • CID vs. ETD Fragmentation : For protein-ubiquitination analysis, CID favors cleavage of labile bonds, while electron transfer dissociation (ETD) preserves post-translational modifications. This principle may extend to this compound, where CID could preferentially fragment glycosidic linkages over core aglycone structures .
  • Quantitative Analysis : Studies on chemotherapy-induced diarrhea (CID) highlight the importance of LC-MS/MS in quantifying bioactive compounds, a technique applicable to this compound .

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